molecular formula C6H15NO B185641 5-Amino-2-methyl-2-pentanol CAS No. 108262-66-4

5-Amino-2-methyl-2-pentanol

Cat. No.: B185641
CAS No.: 108262-66-4
M. Wt: 117.19 g/mol
InChI Key: HQRGNSMVEPYXHU-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-2-pentanol: is an organic compound with the molecular formula C6H15NO. It is a derivative of pentanol, featuring an amino group and a methyl group attached to the second carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methyl-2-pentanol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the amino group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methyl-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: 5-Amino-2-methyl-2-pentanol is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It is also employed in the synthesis of biologically active compounds.

Medicine: The compound has potential applications in the development of new drugs. Its unique structure allows for the design of molecules with specific pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-2-pentanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

    2-Methyl-2-pentanol: A structural isomer with similar physical properties but lacking the amino group.

    5-Amino-1-pentanol: Another amino alcohol with a different carbon chain structure.

    2-Amino-2-methyl-1-propanol: A compound with a similar functional group arrangement but a shorter carbon chain.

Uniqueness: 5-Amino-2-methyl-2-pentanol is unique due to its specific combination of an amino group and a methyl group on the second carbon atom. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-amino-2-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRGNSMVEPYXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108262-66-4
Record name 5-amino-2-methylpentan-2-ol
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